molecular formula C20H33NaO3S B161727 Benzenesulfonic acid, tetradecyl-, sodium salt CAS No. 1797-33-7

Benzenesulfonic acid, tetradecyl-, sodium salt

Cat. No.: B161727
CAS No.: 1797-33-7
M. Wt: 376.5 g/mol
InChI Key: GWCMKOHVMSHWKI-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS 28348-61-0), also known as sodium tetradecylbenzenesulfonate, is an anionic surfactant with the molecular formula C₂₀H₃₄O₃S·Na and a molecular weight of 376.53 g/mol . Structurally, it consists of a benzenesulfonic acid group substituted with a linear tetradecyl (C₁₄) alkyl chain, neutralized by a sodium counterion. This compound is widely used in industrial applications, including detergents, emulsifiers, and as an additive in gas hydrate formation for energy storage . Its surfactant properties arise from its amphiphilic nature, enabling it to reduce surface tension and stabilize emulsions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-tetradecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMKOHVMSHWKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041650
Record name 4-Myristylbenzenesulfonic acid sodium salt
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Molecular Weight

376.5 g/mol
Source PubChem
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CAS No.

1797-33-7, 28348-61-0
Record name Sodium 4-tetradecylbenzenesulfonate
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Record name Sodium tetradecylbenzenesulfonate
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Record name Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, tetradecyl-, sodium salt (1:1)
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Record name 4-Myristylbenzenesulfonic acid sodium salt
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Record name Sodium 4-tetradecylbenzenesulphonate
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Record name Sodium tetradecylbenzenesulphonate
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Record name SODIUM 4-TETRADECYLBENZENESULFONATE
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Preparation Methods

Reaction Conditions and Parameters

Key parameters influencing sulfonation efficiency include:

  • Temperature : Maintained at 50–70°C to balance reaction rate and side-product formation.

  • Oleum Concentration : A 10–30% SO<sub>3</sub> concentration in sulfuric acid ensures sufficient sulfonation activity.

  • Water Content : Controlled addition of 1–3 wt% water moderates the reactivity of oleum, preventing over-sulfonation.

  • Reaction Time : 0.5–1 hour under continuous agitation ensures complete conversion.

The reaction mechanism proceeds through the generation of a reactive sulfur trioxide complex , which attacks the benzene ring’s electron-rich para position, forming tetradecylbenzenesulfonic acid.

Neutralization with Sodium Hydroxide

The sulfonic acid intermediate is neutralized with sodium hydroxide to produce the water-soluble sodium salt.

pH Control and Temperature Optimization

  • Temperature Range : 35–70°C facilitates rapid mixing and minimizes viscosity-related challenges.

  • pH Adjustment : Sodium hydroxide is added incrementally until the solution reaches pH 8–9 , ensuring complete neutralization without degrading the alkyl chain.

  • Stoichiometry : A 1:1 molar ratio of sulfonic acid to NaOH is critical to avoid excess alkali, which could hydrolyze the surfactant.

Industrial-Scale Production Techniques

Large-scale synthesis employs batch reactors with optimized heat transfer and mixing systems. A representative industrial protocol involves:

  • Sulfonation Reactor : Tetradecylbenzene and oleum are fed into a jacketed reactor at 60°C for 45 minutes.

  • Quenching : The sulfonic acid mixture is quenched with water to terminate the reaction.

  • Neutralization Tank : NaOH solution (20–30 wt%) is added under controlled cooling to maintain 50°C.

Table 1: Industrial Sulfonation-Neutralization Parameters

ParameterRange
Sulfonation Temperature50–70°C
Oleum SO<sub>3</sub> Content10–30 wt%
Neutralization pH8–9
Batch Cycle Time2–3 hours

Purification and Quality Control

Post-synthesis purification ensures removal of unreacted tetradecylbenzene and sulfuric acid residuals. Common methods include:

  • Liquid-Liquid Extraction : The crude product is washed with hexane to extract non-polar impurities.

  • Crystallization : Cooling the neutralized solution induces crystallization of the sodium salt, which is filtered and dried.

Quality control assays include:

  • Titrimetric Analysis : To quantify residual acidity.

  • HPLC : For purity assessment using a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Synthesis Routes

While the oleum-based method dominates industrial production, alternative approaches such as gaseous SO<sub>3</sub> sulfonation offer advantages in reduced waste generation. However, these methods require specialized equipment and are less cost-effective for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with phosphorus pentachloride to form sulfonyl chlorides.

Common Reagents and Conditions

    Sulfonation: Sulfur trioxide and fuming sulfuric acid.

    Neutralization: Sodium hydroxide.

    Formation of Sulfonamides: Amines.

    Formation of Sulfonyl Chlorides: Phosphorus pentachloride.

Major Products

    Sulfonamides: Formed by reacting with amines.

    Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

    Esters: Formed by reacting with alcohols.

Scientific Research Applications

Scientific Research Applications

Benzenesulfonic acid, tetradecyl-, sodium salt has been utilized in several research domains:

Chemistry

  • Surfactant and Emulsifying Agent: It is primarily used as a surfactant in various chemical reactions due to its ability to reduce surface tension and stabilize emulsions. This property is critical in formulations for detergents and cleaning products .
  • Interaction Studies: The compound is valuable for studying interactions between surfactants and active ingredients, enhancing the understanding of formulation stability and performance.

Biology

  • Cell Membrane Studies: Its surfactant properties make it suitable for investigating cell membrane dynamics and protein interactions, providing insights into cellular processes.
  • Biological Activity: The compound has been studied for its effects on biological systems, particularly in relation to its surfactant characteristics that facilitate solubilization of hydrophobic compounds.

Medicine

  • Sclerosing Agent: this compound is investigated for use as a sclerosing agent in medical treatments for varicose veins. It acts by irritating endothelial cells, leading to inflammation and fibrosis, ultimately causing vein obliteration.
  • Potential Therapeutic Uses: Ongoing research explores its efficacy and safety profile for various vascular anomalies beyond varicose veins.

Industry

  • Detergents and Cleaning Products: Its primary application lies in formulating detergents and cleaning agents due to its excellent surfactant properties .
  • Enhanced Oil Recovery: The compound is also employed in surfactant-enhanced oil recovery processes (SEOR), where it helps improve the extraction efficiency of petroleum hydrocarbons from reservoirs .

Case Studies

Case Study 1: Sclerotherapy Applications
Research has demonstrated the effectiveness of this compound as a sclerosing agent in sclerotherapy procedures for varicose veins. Clinical studies indicate significant improvements in patient outcomes with minimal side effects when administered under controlled conditions.

Case Study 2: Enhanced Oil Recovery
In field applications involving surfactant-enhanced oil recovery, studies have shown that using this compound significantly increases the recovery rates of non-aqueous phase liquids (NAPL). The compound facilitates better sweep efficiency through viscous plug flows created by polymer solutions injected alongside the surfactant .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In medical applications, such as sclerotherapy, it acts as an irritant to endothelial cells, causing inflammation and subsequent fibrosis, leading to the obliteration of veins.

Comparison with Similar Compounds

Market and Industrial Trends

The global market for sodium benzenesulfonate derivatives is driven by the textile, chemical, and agricultural sectors. Sodium tetradecylbenzenesulfonate dominates niche industrial applications, while C₁₂ ABS remains prevalent in detergents. Emerging trends favor sustainable production methods and high-purity grades .

Biological Activity

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS Number: 28348-61-0) is an organosulfur compound characterized by its long tetradecyl chain attached to a benzene ring with a sulfonic acid group neutralized by sodium. This compound exhibits significant biological activity primarily due to its surfactant properties, which allow it to interact with lipid membranes, disrupt cellular integrity, and enhance solubility in various biological contexts.

Chemical Structure

  • Molecular Formula : C20H33NaO3S
  • Molecular Weight : 358.55 g/mol

The structure of this compound features a hydrophobic tetradecyl group that enhances its surfactant capabilities, making it effective in reducing surface tension and facilitating interactions with biological membranes.

The primary mechanism of action involves the reduction of surface tension, which allows the compound to integrate into lipid bilayers. This integration disrupts membrane integrity, leading to cell lysis. This property is particularly beneficial in applications involving cell lysis buffers and protein extraction protocols in biological research.

Applications in Research and Medicine

  • Cell Lysis and Protein Extraction : Its surfactant properties make it suitable for use in cell lysis buffers, aiding in the extraction of proteins from cellular environments.
  • Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to encapsulate hydrophilic drugs through hydrophobic ion pairing mechanisms .
  • Emulsifying Agent : Used in pharmaceutical formulations to stabilize emulsions, enhancing bioavailability and therapeutic efficacy.

Study on Sclerotherapy

A clinical study evaluated the efficacy of sodium tetradecyl sulfate (STS), a related compound, in treating venous malformations through foam sclerotherapy. The study found that STS was effective with a low complication rate, highlighting its utility as a sclerosant in medical applications. Complete resolution was observed in 40% of patients treated with STS compared to 53% with bleomycin, indicating comparable efficacy .

Encapsulation Studies

Research has shown that benzenesulfonic acid derivatives can enhance the encapsulation efficiency of charged hydrophilic molecules. For instance, studies indicated that these compounds could effectively encapsulate small peptides and drugs, improving their solubility and stability in biological systems .

Comparison with Similar Compounds

Compound NameStructure TypeUnique Properties
Benzenesulfonic AcidParent CompoundLacks long alkyl chain; lower surfactant activity
p-Toluenesulfonic AcidAromatic Sulfonic AcidShorter alkyl chain; less effective in membrane disruption
Sodium Tetradecyl SulfateRelated CompoundUsed primarily as a sclerosant; similar surfactant properties

This compound stands out due to its long alkyl chain which imparts superior surfactant properties compared to other aromatic sulfonic acids.

Q & A

Q. What are the established synthesis methods for benzenesulfonic acid, tetradecyl-, sodium salt, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation of tetradecylbenzene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Key parameters include temperature control (80–120°C), molar ratios (e.g., 1:1.2 benzene derivative to sulfuric acid), and reaction time (4–8 hours). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted alkylbenzene and sulfonic acid byproducts. Variations in alkyl chain length (e.g., dodecyl vs. tetradecyl) may require adjusted sulfonation times to optimize yield .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm alkyl chain integrity and sulfonate group placement. Aromatic protons appear at δ 7.2–8.1 ppm, while tetradecyl chain protons resonate at δ 0.8–1.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ~450 for C20H41NaO3S) and detects impurities .
  • Electron Paramagnetic Resonance (EPR): Useful for studying radical interactions if the compound is functionalized as a spin trap (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How does the tetradecyl chain influence surfactant behavior in biological membranes, and what methodologies can quantify these interactions?

The tetradecyl chain enhances hydrophobicity, promoting integration into lipid bilayers. Researchers use:

  • Langmuir-Blodgett Troughs: To measure surface pressure-area isotherms and assess monolayer penetration .
  • Fluorescence Anisotropy: Tags like diphenylhexatriene (DPH) quantify membrane fluidity changes upon surfactant incorporation .
  • Cryo-Electron Microscopy: Visualizes structural disruptions in model membranes (e.g., liposomes) .

Q. What experimental designs are recommended to resolve contradictions in reported environmental toxicity data?

Discrepancies often arise from variations in test organisms, exposure durations, or analytical methods. A robust approach includes:

  • Standardized OECD Guidelines: Use Daphnia magna (48-hour EC50) and algal growth inhibition tests (72-hour) under controlled pH/temperature .
  • High-Performance Liquid Chromatography (HPLC): Quantify environmental persistence by measuring degradation half-life in aqueous matrices .
  • Comparative Studies: Test homologs (e.g., dodecyl vs. tetradecyl) to isolate chain-length effects on toxicity .

Q. How can researchers design experiments to probe structure-property relationships in sulfonate-based surfactants?

  • Critical Micelle Concentration (CMC) Determination: Conduct conductivity or surface tension titrations to correlate alkyl chain length with self-assembly efficiency .
  • Small-Angle X-ray Scattering (SAXS): Resolve micellar morphology (e.g., spherical vs. cylindrical) in aqueous solutions .
  • Molecular Dynamics Simulations: Model surfactant-lipid interactions to predict membrane-disruptive potential .

Q. What advanced methodologies are employed to study the compound’s role in catalytic or materials science applications?

  • Electrochemical Impedance Spectroscopy (EIS): Evaluate ion-exchange capacity in sulfonated polymer membranes (e.g., fuel cell applications) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) for high-temperature applications .
  • X-ray Photoelectron Spectroscopy (XPS): Characterize surface composition in composite materials .

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